molecular formula C25H21ClN2O4S B2798709 1-[(4-Chlorophenyl)methyl]-3'-(3,5-dimethoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione CAS No. 894569-01-8

1-[(4-Chlorophenyl)methyl]-3'-(3,5-dimethoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B2798709
CAS No.: 894569-01-8
M. Wt: 480.96
InChI Key: YUSVORRAWSAMLQ-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-3’-(3,5-dimethoxyphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Chemical Reactions Analysis

Indole derivatives, including 1-[(4-Chlorophenyl)methyl]-3’-(3,5-dimethoxyphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione, can undergo various chemical reactions, such as:

Mechanism of Action

The mechanism of action of indole derivatives typically involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. For example, indole derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . The specific molecular targets and pathways for 1-[(4-Chlorophenyl)methyl]-3’-(3,5-dimethoxyphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione are not well-characterized.

Comparison with Similar Compounds

Indole derivatives are a diverse class of compounds with a wide range of biological activities. Similar compounds include:

1-[(4-Chlorophenyl)methyl]-3’-(3,5-dimethoxyphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione is unique due to its specific substitution pattern and the presence of the thiazolidine ring, which may confer distinct biological activities.

Properties

IUPAC Name

1'-[(4-chlorophenyl)methyl]-3-(3,5-dimethoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O4S/c1-31-19-11-18(12-20(13-19)32-2)28-23(29)15-33-25(28)21-5-3-4-6-22(21)27(24(25)30)14-16-7-9-17(26)10-8-16/h3-13H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSVORRAWSAMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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